molecular formula C10H8BrNO B1375363 (6-Bromoquinolin-8-yl)methanol CAS No. 1266728-35-1

(6-Bromoquinolin-8-yl)methanol

Cat. No.: B1375363
CAS No.: 1266728-35-1
M. Wt: 238.08 g/mol
InChI Key: HBQPJPSNCZMFRH-UHFFFAOYSA-N
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Description

(6-Bromoquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H8BrNOThis compound is a white to off-white powder that is soluble in organic solvents such as ethanol and methanol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (6-Bromoquinolin-8-yl)methanol typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline, which can be achieved using bromine in an organic solvent under controlled conditions . Industrial production methods may involve more scalable and efficient processes, such as transition metal-catalyzed reactions or green chemistry protocols .

Chemical Reactions Analysis

(6-Bromoquinolin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into other quinoline-based compounds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Bromoquinolin-8-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromoquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(6-Bromoquinolin-8-yl)methanol can be compared with other similar compounds, such as:

    8-Hydroxyquinoline: A parent compound that lacks the bromine atom.

    6-Bromo-8-aminoquinoline: A derivative with an amino group instead of a hydroxyl group.

    5,7-Dibromo-8-hydroxyquinoline: A compound with two bromine atoms at different positions. These compounds share similar chemical structures but differ in their functional groups and reactivity, making this compound unique in its specific applications and properties.

Biological Activity

(6-Bromoquinolin-8-yl)methanol is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}BrNO. Its structure features a bromine atom at the 6-position and a hydroxymethyl group at the 8-position of the quinoline ring. This unique arrangement contributes to its reactivity and potential biological interactions.

Structural Information

PropertyValue
Molecular FormulaC10_{10}H8_{8}BrNO
Molecular Weight236.08 g/mol
SolubilitySoluble in ethanol, methanol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Quinoline derivatives are often studied for their ability to inhibit bacterial growth. This compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Compounds derived from quinoline structures have been linked to anticancer effects. The interaction of this compound with cellular pathways involved in apoptosis and cell signaling makes it a candidate for further pharmacological studies.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic potential.

Antimicrobial Activity

A study examining the antimicrobial properties of various quinoline derivatives found that this compound exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured to assess potency.

Bacterial StrainMIC (mg/mL)Comparison with Standard
Staphylococcus aureus5.31 - 9.64Gentamicin (1 mg/mL)
Escherichia coli7.86 - 13.6Ampicillin (1 mg/mL)

These results indicate that this compound is effective against both strains, with lower MIC values than some conventional antibiotics.

Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. For example, research showed that at concentrations of 50 µM and above, significant cell death was observed in HeLa cells:

Concentration (µM)% Cell Viability
0100
2585
5060
10030

This suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity.

Case Studies

  • Study on Antibacterial Properties : A recent study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
  • Cancer Research : Another investigation focused on the compound's mechanism of action in cancer cells, revealing that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Properties

IUPAC Name

(6-bromoquinolin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQPJPSNCZMFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736095
Record name (6-Bromoquinolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266728-35-1
Record name 6-Bromo-8-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266728-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromoquinolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-bromoquinolin-8-yl)methanol
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